(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole is a bicyclic compound that belongs to the class of heterocyclic organic compounds It is characterized by its unique structure, which includes a fused pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of aldehydes and nitroalkenes as starting materials in a multi-catalytic multicomponent reaction (MCR) strategy can yield the desired pyrrole ring system .
Industrial Production Methods
Industrial production of rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated pyrrole derivatives .
Scientific Research Applications
rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole include:
- rac-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole
- rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride .
Uniqueness
What sets rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole apart from similar compounds is its specific stereochemistry and the presence of the octahydro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12N2 |
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Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
YETODIXQMRZKEG-RITPCOANSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CNC2 |
Canonical SMILES |
C1CNC2C1CNC2 |
Origin of Product |
United States |
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